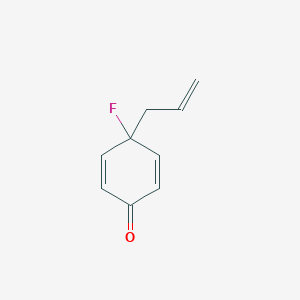
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer, followed by oxidation with potassium permanganate under mild conditions .
Industrial Production Methods
While specific industrial production methods for 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroperoxides and ketones.
Reduction: Formation of cyclohexadiene derivatives.
Substitution: Formation of substituted cyclohexadienones.
Scientific Research Applications
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Allylcatechol: Shares the allyl group but lacks the fluorine atom.
4-Methylcatechol: Similar structure but with a methyl group instead of an allyl group.
Eugenol: Contains an allyl group but has a methoxy group instead of a fluorine atom.
Uniqueness
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is unique due to the presence of both an allyl group and a fluorine atom on the cyclohexa-2,5-dien-1-one ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-fluoro-4-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H9FO/c1-2-5-9(10)6-3-8(11)4-7-9/h2-4,6-7H,1,5H2 |
InChI Key |
PTAXYXXRMBQGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C=CC(=O)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


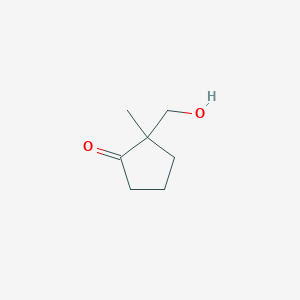
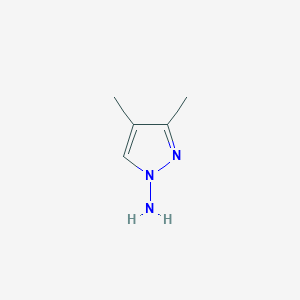

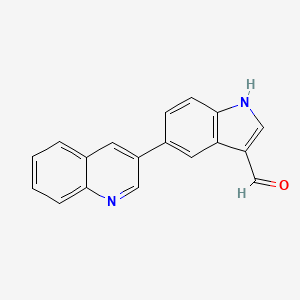
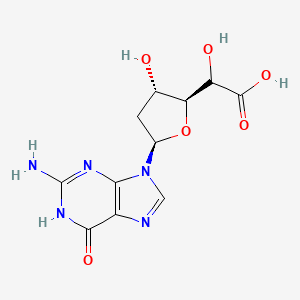
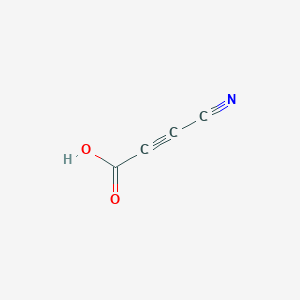
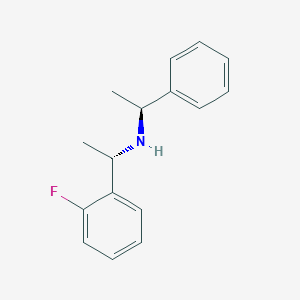
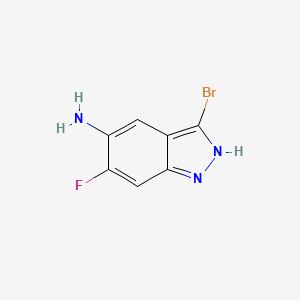
![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
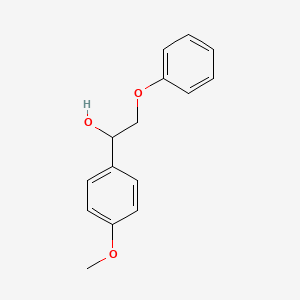


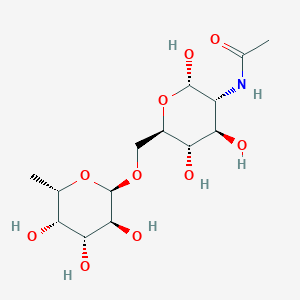
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
